molecular formula C17H15NO3 B382214 2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime)

2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime)

Cat. No.: B382214
M. Wt: 281.3g/mol
InChI Key: DPSWUEOTBNLHEG-OIJFLVMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) is an organic compound that belongs to the quinone family Quinones are characterized by a fully conjugated cyclic dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) typically involves the reaction of 2,3-dimethylbenzo-1,4-quinone with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state quinones, while reduction results in hydroquinones .

Scientific Research Applications

2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) involves its redox properties. Quinones can undergo redox cycling, which generates reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to cellular effects. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethylbenzo-1,4-quinone 1-(O-cinnamoyloxime) is unique due to the presence of the cinnamoyloxime group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where both quinone and oxime functionalities are desirable .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.3g/mol

IUPAC Name

[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H15NO3/c1-12-13(2)16(19)10-9-15(12)18-21-17(20)11-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b11-8+,18-15-

InChI Key

DPSWUEOTBNLHEG-OIJFLVMVSA-N

Isomeric SMILES

CC\1=C(C(=O)C=C/C1=N/OC(=O)/C=C/C2=CC=CC=C2)C

SMILES

CC1=C(C(=O)C=CC1=NOC(=O)C=CC2=CC=CC=C2)C

Canonical SMILES

CC1=C(C(=O)C=CC1=NOC(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

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